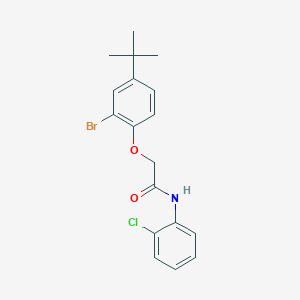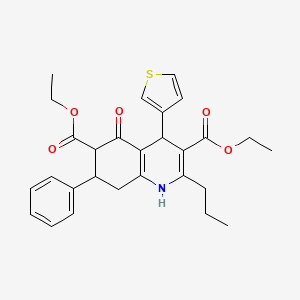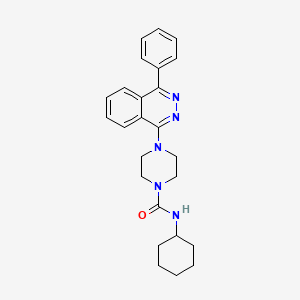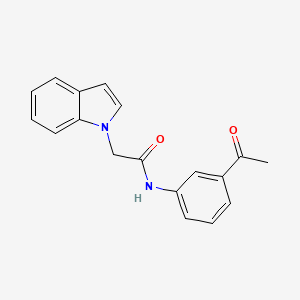![molecular formula C20H20N2O2 B4110222 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B4110222.png)
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione
Übersicht
Beschreibung
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione, also known as PEPQ or ICI-198,615, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of isoquinolines, which are organic compounds that contain a benzene ring fused to a pyridine ring. PEPQ has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione acts as a dopamine D2 receptor agonist, meaning that it binds to and activates the receptor. This leads to an increase in dopamine release and a decrease in dopamine reuptake, resulting in increased dopamine levels in the brain. This compound also has an affinity for other receptors such as the serotonin 5-HT2A receptor and the alpha-adrenergic receptor, which may contribute to its overall effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increased locomotor activity, decreased body temperature, and increased heart rate. It has also been shown to increase the release of acetylcholine and glutamate in the brain, which may contribute to its effects on cognition and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, its effects on other receptors such as the serotonin 5-HT2A receptor and the alpha-adrenergic receptor may complicate its interpretation in certain experiments. Additionally, this compound may have off-target effects that need to be carefully controlled for in experimental design.
Zukünftige Richtungen
Future research on 2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione could focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It could also be studied for its effects on cognition and memory, as well as its potential as a tool for studying the role of dopamine in various physiological processes. Further studies could also investigate the off-target effects of this compound and ways to control for these effects in experimental design.
Wissenschaftliche Forschungsanwendungen
2-(2-phenylethyl)-7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. This compound has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
2-(2-phenylethyl)-3,6,7,11b-tetrahydropyrazino[2,1-a]isoquinoline-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-18-14-21(12-10-15-6-2-1-3-7-15)20(24)19-17-9-5-4-8-16(17)11-13-22(18)19/h1-9,19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAZSBIPEYTHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C3=CC=CC=C31)C(=O)N(CC2=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4110145.png)
![N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4110160.png)
![N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110172.png)

![1-(4-methylphenyl)-4-{4-[(4-nitrophenoxy)acetyl]-1-piperazinyl}phthalazine](/img/structure/B4110184.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B4110197.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4110202.png)
![2-[3-(2-fluorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4110206.png)




![2-[3-cyclopropyl-1-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B4110247.png)

